molecular formula C9H8ClNO5 B13682603 2,5-Dimethoxy-4-nitrobenzoyl chloride

2,5-Dimethoxy-4-nitrobenzoyl chloride

Cat. No.: B13682603
M. Wt: 245.61 g/mol
InChI Key: WERIKRCDCABNKU-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C9H9ClNO5. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two methoxy groups at the 2 and 5 positions and a nitro group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-nitrobenzoyl chloride typically involves the nitration of 2,5-dimethoxybenzoyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems helps in maintaining consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Esterification: The compound can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Esterification: Alcohols in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides or benzyl ethers.

    Reduction: Formation of 2,5-dimethoxy-4-aminobenzoyl chloride.

    Esterification: Formation of 2,5-dimethoxy-4-nitrobenzoates.

Scientific Research Applications

2,5-Dimethoxy-4-nitrobenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis:

    Medicinal Chemistry: In the synthesis of potential pharmaceutical compounds.

    Material Science: As a precursor for the synthesis of functional materials with specific properties.

    Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce the 2,5-dimethoxy-4-nitrobenzoyl moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoyl Chloride: Similar structure but lacks the methoxy groups.

    2,5-Dimethoxybenzoyl Chloride: Similar structure but lacks the nitro group.

    4,5-Dimethoxy-2-nitrobenzyl Chloroformate: Contains a chloroformate group instead of a benzoyl chloride group.

Uniqueness

2,5-Dimethoxy-4-nitrobenzoyl chloride is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group. This combination allows for unique reactivity patterns and makes it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C9H8ClNO5

Molecular Weight

245.61 g/mol

IUPAC Name

2,5-dimethoxy-4-nitrobenzoyl chloride

InChI

InChI=1S/C9H8ClNO5/c1-15-7-4-6(11(13)14)8(16-2)3-5(7)9(10)12/h3-4H,1-2H3

InChI Key

WERIKRCDCABNKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)Cl)OC)[N+](=O)[O-]

Origin of Product

United States

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